molecular formula C7H12O4 B025038 6-Methoxytetrahydropyran-3-carboxylic acid CAS No. 110407-56-2

6-Methoxytetrahydropyran-3-carboxylic acid

Cat. No. B025038
M. Wt: 160.17 g/mol
InChI Key: KSNJMWUSUYKVTL-UHFFFAOYSA-N
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Description

6-Methoxytetrahydropyran-3-carboxylic acid (MTPCA) is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. MTPCA is a cyclic amino acid that contains a tetrahydropyran ring with a methoxy group and a carboxylic acid functional group attached to it. In

Scientific Research Applications

6-Methoxytetrahydropyran-3-carboxylic acid has been extensively studied for its potential applications in various fields such as medicinal chemistry, biochemistry, and materials science. In medicinal chemistry, 6-Methoxytetrahydropyran-3-carboxylic acid has been shown to have anti-inflammatory and anti-tumor properties. It has also been studied as a potential drug candidate for treating neurodegenerative diseases such as Alzheimer's and Parkinson's disease. In biochemistry, 6-Methoxytetrahydropyran-3-carboxylic acid has been used as a building block for synthesizing peptidomimetics and other bioactive compounds. In materials science, 6-Methoxytetrahydropyran-3-carboxylic acid has been used as a monomer for synthesizing biodegradable polymers.

Mechanism Of Action

The mechanism of action of 6-Methoxytetrahydropyran-3-carboxylic acid is not fully understood. However, it is believed that 6-Methoxytetrahydropyran-3-carboxylic acid exerts its biological effects through its ability to modulate various signaling pathways in cells. For example, 6-Methoxytetrahydropyran-3-carboxylic acid has been shown to inhibit the activity of the nuclear factor-kappa B (NF-κB) pathway, which is involved in regulating inflammation and immune responses. 6-Methoxytetrahydropyran-3-carboxylic acid has also been shown to activate the peroxisome proliferator-activated receptor gamma (PPARγ) pathway, which is involved in regulating glucose and lipid metabolism.

Biochemical And Physiological Effects

6-Methoxytetrahydropyran-3-carboxylic acid has been shown to have various biochemical and physiological effects. In vitro studies have demonstrated that 6-Methoxytetrahydropyran-3-carboxylic acid can inhibit the production of pro-inflammatory cytokines such as interleukin-6 (IL-6) and tumor necrosis factor alpha (TNF-α). 6-Methoxytetrahydropyran-3-carboxylic acid has also been shown to induce apoptosis in cancer cells. In vivo studies have demonstrated that 6-Methoxytetrahydropyran-3-carboxylic acid can reduce inflammation and oxidative stress in animal models of various diseases such as arthritis and neurodegenerative diseases.

Advantages And Limitations For Lab Experiments

6-Methoxytetrahydropyran-3-carboxylic acid has several advantages for lab experiments. It is a stable compound that can be easily synthesized in high yield and purity. It is also relatively inexpensive compared to other amino acids. However, 6-Methoxytetrahydropyran-3-carboxylic acid has some limitations for lab experiments. It is not readily available commercially, and its synthesis requires specialized equipment and expertise. Additionally, 6-Methoxytetrahydropyran-3-carboxylic acid has low solubility in water, which can limit its use in certain applications.

Future Directions

There are several future directions for research on 6-Methoxytetrahydropyran-3-carboxylic acid. One area of interest is the development of 6-Methoxytetrahydropyran-3-carboxylic acid-based drugs for treating neurodegenerative diseases such as Alzheimer's and Parkinson's disease. Another area of interest is the use of 6-Methoxytetrahydropyran-3-carboxylic acid as a building block for synthesizing peptidomimetics and other bioactive compounds. Additionally, the development of new methods for synthesizing 6-Methoxytetrahydropyran-3-carboxylic acid and its derivatives could open up new avenues for research. Finally, the investigation of the mechanism of action of 6-Methoxytetrahydropyran-3-carboxylic acid could provide insights into its biological effects and lead to the development of more effective therapies.

properties

CAS RN

110407-56-2

Product Name

6-Methoxytetrahydropyran-3-carboxylic acid

Molecular Formula

C7H12O4

Molecular Weight

160.17 g/mol

IUPAC Name

6-methoxyoxane-3-carboxylic acid

InChI

InChI=1S/C7H12O4/c1-10-6-3-2-5(4-11-6)7(8)9/h5-6H,2-4H2,1H3,(H,8,9)

InChI Key

KSNJMWUSUYKVTL-UHFFFAOYSA-N

SMILES

COC1CCC(CO1)C(=O)O

Canonical SMILES

COC1CCC(CO1)C(=O)O

synonyms

2H-Pyran-3-carboxylicacid,tetrahydro-6-methoxy-(9CI)

Origin of Product

United States

Synthesis routes and methods

Procedure details

Dimethyl 4,4-dimethoxybutane-1,1-dicarboxylate was prepared by the Michael addition of dimethyl malonate to acrolein followed by acetalization. Subsequent hydroxymethylation with formaldehyde in the presence of potassium hydrogen carbonate gave nearly quantitatively dimethyl 1-hydroxy-5,5-dimethoxypentane-2,2-dicarboxylate. This compound rapidly underwent acid-catalyzed intramolecular cyclization in a dilute solution in benzene, aided by the favored six-membered ring formation, to yield dimethyl 6-methoxytetrahydropyran-3,3-dicarboxylate. The tetrahydropyran derivative was saponified to the free dicarboxylic acid, which was then decarboxylated in diglyme or dimethyl sulfoxide at 120°-140° C. to give 6-methoxytetrahydropyran-3-carboxylic acid as a stereoisomeric mixture in a quantitative yield. The carboxylic acid was then heated in a dilute solution in toluene in the presence of a catalytic amount of p-toluenesulfonic acid to give the desired bicyclic lactone (I). The overall yield based on acrolein was approximately 20%.
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